Cas no 914201-24-4 (8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one)

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a nitro-substituted benzazepinone derivative with potential applications in pharmaceutical and organic synthesis. Its unique structure, featuring a fused bicyclic system with a nitro group at the 8-position, makes it a valuable intermediate for developing bioactive compounds. The compound's rigid framework and electron-withdrawing nitro group enhance its reactivity in nucleophilic substitution and reduction reactions, facilitating further functionalization. Its stability under standard conditions ensures reliable handling and storage. Researchers may explore its utility in medicinal chemistry, particularly for targeting central nervous system disorders or as a precursor for heterocyclic scaffolds. Analytical characterization is supported by well-defined spectral properties.
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one structure
914201-24-4 structure
Product name:8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
CAS No:914201-24-4
MF:C10H10N2O3
MW:206.198
CID:1039657
PubChem ID:58821269

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Chemical and Physical Properties

Names and Identifiers

    • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
    • 8-nitro-2,3,4,5-tetrahydro-2-benzazepin-1-one
    • SY353291
    • 8-Nitro-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
    • SCHEMBL2060885
    • MFCD08689861
    • 914201-24-4
    • DTXSID40730339
    • ALCQEWWSZKXZPP-UHFFFAOYSA-N
    • 8-Nitro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
    • DB-342114
    • Inchi: InChI=1S/C10H10N2O3/c13-10-9-6-8(12(14)15)4-3-7(9)2-1-5-11-10/h3-4,6H,1-2,5H2,(H,11,13)
    • InChI Key: ALCQEWWSZKXZPP-UHFFFAOYSA-N
    • SMILES: O=[N+]([O-])C=1C=CC2=C(C1)C(NCCC2)=O

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.9Ų

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM158885-1g
8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
914201-24-4 95%
1g
$513 2024-07-20
Alichem
A019094365-1g
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
914201-24-4 95%
1g
$513.60 2023-08-31
Crysdot LLC
CD11018331-1g
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
914201-24-4 95+%
1g
$589 2024-07-19
Chemenu
CM158885-1g
8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
914201-24-4 95%
1g
$557 2021-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748789-1g
8-Nitro-2,3,4,5-tetrahydro-1h-benzo[c]azepin-1-one
914201-24-4 98%
1g
¥3262.00 2024-04-25

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Related Literature

Additional information on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

8-Nitro-2,3,4,5-Tetrahydro-1H-Benzo[c]Azepin-1-One: A Comprehensive Overview

The compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS No. 914201-24-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azepinones, which are known for their unique structural features and potential bioactivity. The molecule's structure is characterized by a benzo[c]azepine ring system with a nitro group at the 8-position and a ketone group at the 1-position. These functional groups contribute to its intriguing chemical properties and biological activities.

Recent studies have highlighted the potential of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one as a promising candidate in drug discovery efforts targeting various therapeutic areas. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated its ability to modulate key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The nitro group at the 8-position plays a critical role in enhancing the compound's ability to cross the blood-brain barrier (BBB), making it particularly suitable for central nervous system (CNS) applications.

Moreover, benzo[c]azepinones like CAS No. 914201-24-4 have been explored for their anti-inflammatory and antioxidant properties. A study conducted by researchers at the University of California revealed that this compound exhibits potent inhibitory effects on cyclooxygenase (COX)-2 enzymes, which are key players in inflammation-related disorders such as arthritis and cardiovascular diseases. The tetrahydro structure of the molecule contributes to its stability and bioavailability, further enhancing its therapeutic potential.

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in *Organic Process Research & Development* involves the use of palladium-catalyzed coupling reactions to construct the benzo[c]azepine ring system. This method not only ensures high yields but also minimizes the formation of unwanted byproducts, making it an efficient route for large-scale production.

In terms of pharmacokinetics, CAS No. 914201-24-4 has shown favorable absorption profiles in preclinical models. Studies conducted by pharmaceutical researchers at Pfizer have demonstrated that the compound achieves significant plasma concentrations following oral administration, indicating good bioavailability. Additionally, its half-life has been reported to be within an optimal range for once-daily dosing regimens.

Looking ahead, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one holds immense promise for advancing drug development pipelines across multiple therapeutic areas. Its unique combination of structural features and biological activities positions it as a valuable tool for researchers exploring novel treatments for CNS disorders and inflammatory diseases.

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